Ethyl 3-amino-3-iminopropanoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate was achieved from dibenzoylmethane in two steps, indicating a potential route for synthesizing similar ethyl amino-iminopropanoate compounds . Another related compound, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, was prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal, suggesting that similar strategies could be employed for the synthesis of ethyl 3-amino-3-iminopropanoate hydrochloride .
Molecular Structure Analysis
The molecular structure of ethyl 3-amino-3-iminopropanoate hydrochloride would likely feature an ethyl ester group, an amino group, and an imino group attached to a propane backbone. The presence of these functional groups would influence the reactivity and interactions of the molecule. For example, the presence of an amino group in the compound WR-2721 was crucial for its hydrolysis reaction, which could be monitored by 31P NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions of related compounds provide insights into the potential reactivity of ethyl 3-amino-3-iminopropanoate hydrochloride. The hydrolysis of WR-2721, for example, involved cleavage of a P-S bond to form inorganic phosphate and a free sulfhydryl group . Similarly, the deprotection of the (2,2-dibenzoyl)ethenyl group in another compound yielded free amino compounds . These reactions suggest that ethyl 3-amino-3-iminopropanoate hydrochloride could undergo hydrolysis or deprotection reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-amino-3-iminopropanoate hydrochloride can be inferred from related compounds. For instance, the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate required careful consideration of diastereomer separation and characterization, highlighting the importance of stereochemistry and purity in the synthesis of complex organic molecules . The presence of different functional groups in these compounds also suggests that ethyl 3-amino-3-iminopropanoate hydrochloride would have distinct solubility, reactivity, and interaction characteristics, which would be important for its application in chemical synthesis or as a potential pharmaceutical agent.
Scientific Research Applications
Synthesis of Schiff and Mannich Bases
Ethyl imidate hydrochlorides, including Ethyl 3-amino-3-iminopropanoate hydrochloride, are used in the synthesis of Schiff and Mannich bases. These bases are derived from the reaction of ethyl imidate hydrochlorides with various compounds, leading to the formation of substances with potential pharmacological applications. The chemical structures of these compounds are confirmed through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008).
Development of Pyrido and Imidazo Derivatives
Ethyl 3-amino-3-iminopropanoate hydrochloride is utilized in the synthesis of functionalized pyrido and imidazo derivatives. These derivatives are achieved through the interaction with other compounds, leading to novel chemical entities that could have significant importance in various fields of chemistry and pharmaceuticals (Arrault et al., 2002).
Formation of Peptidyl Compounds
The compound plays a role in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, which is a potential proteinase inhibitor. This demonstrates its application in developing bioactive molecules that can have therapeutic value (Angelastro et al., 1992).
Production of γ-Imino- and γ-Amino-β-Enamino Esters
Ethyl 3-amino-3-iminopropanoate hydrochloride is used in the condensation with primary amines, producing γ-imino- and γ-amino-β-enamino esters. These esters are further processed to create compounds with potential applications in chemical synthesis and drug development (Mangelinckx et al., 2005).
Investigation of Polymorphism in Pharmaceutical Compounds
This compound is also relevant in the study of polymorphism in investigational pharmaceutical compounds. Understanding polymorphism is crucial in drug development, affecting drug efficacy and stability (Vogt et al., 2013).
Enzymatic Resolution in Synthesis
Ethyl 3-amino-3-iminopropanoate hydrochloride has been used in enzymatic resolution processes, demonstrating its role in chiralchemistry and synthesis. This involves the use of enzymes like Penicillin acylase to achieve enantiomerically pure forms of compounds, indicating its importance in producing chiral molecules for pharmaceutical applications (Topgi et al., 1999).
Synthesis of Fused Heterocyclic Compounds
The compound is instrumental in the synthesis of various fused heterocyclic compounds like 3-aminopyranones and azolopyrimidinones. These processes involve complex chemical reactions, showcasing the versatility of Ethyl 3-amino-3-iminopropanoate hydrochloride in organic synthesis (Soršak et al., 1998).
Applications in Immunotherapy
In a broader context, related compounds of Ethyl 3-amino-3-iminopropanoate hydrochloride are synthesized and evaluated for immunosuppressive effects. This indicates potential applications in immunotherapy and organ transplantation, although directly related research on Ethyl 3-amino-3-iminopropanoate hydrochloride is not specified (Kiuchi et al., 2000).
Enzymatic Hydrolysis Studies
Its derivatives are used in studies involving enzymatic hydrolysis, where the effects of ultrasound bath and different enzymes on the hydrolysis process are explored. This reflects its utility in studying enzymatic reactions and improving industrial processes (Ribeiro et al., 2001).
Chemo-Enzymatic Routes for Chiral Synthesis
Ethyl 3-amino-3-iminopropanoate hydrochloride and its derivatives contribute to the chemo-enzymatic synthesis of chiral compounds, showing its role in producing optically pure compounds for pharmaceutical use, such as antidepressant drugs (Zhao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-amino-3-iminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHFLYOSVGWQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574052 | |
Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-iminopropanoate hydrochloride | |
CAS RN |
57508-48-2 | |
Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-carbamimidoylacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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